chemical structure of N-benzyl-4-chloro-6-methyl-2-pyrimidinamine
chemical structure of N-benzyl-4-chloro-6-methyl-2-pyrimidinamine
The following technical guide details the chemical structure, synthesis, and application of N-benzyl-4-chloro-6-methyl-2-pyrimidinamine .
Structural Integrity, Synthetic Pathways, and Medicinal Utility
Executive Summary
N-benzyl-4-chloro-6-methyl-2-pyrimidinamine (CAS: 25710-11-6) is a functionalized pyrimidine scaffold critical in medicinal chemistry. It serves as a versatile intermediate for the synthesis of 2,4-disubstituted pyrimidines , a pharmacophore found in numerous kinase inhibitors (e.g., CDK, EGFR inhibitors) and antiviral agents.[1]
Its structural value lies in the orthogonal reactivity of its substituents:
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C4-Chlorine: A highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
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N2-Benzylamine: A stable, lipophilic motif that can serve as a binding element or a protected amine precursor.
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C6-Methyl: A steric blocker that modulates the conformation of the pyrimidine ring and metabolic stability.
Chemical Identity & Physicochemical Properties[2]
| Property | Data |
| IUPAC Name | N-benzyl-4-chloro-6-methylpyrimidin-2-amine |
| CAS Number | 25710-11-6 |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.69 g/mol |
| SMILES | Cc1cc(Cl)nc(NCc2ccccc2)n1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 128–132 °C (Experimental range varies by purity) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[2][3] |
| pKa (Calc) | ~3.5 (Pyrimidine N1), ~13 (Amine NH) |
Structural Analysis
The molecule consists of a pyrimidine core substituted at three positions. The regiochemistry is critical:
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Position 2 (Amino): Substituted with a benzyl group.[4][5][6][7] The nitrogen lone pair donates density into the ring, but less effectively than at position 4 due to the flanking ring nitrogens.
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Position 4 (Chloro): This is the "active" site. The carbon is electron-deficient due to the inductive effect of the adjacent nitrogen (N3) and the chlorine atom, making it highly susceptible to nucleophilic attack.
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Position 6 (Methyl): Provides weak electron donation via hyperconjugation and steric bulk.
Synthetic Pathways & Regioselectivity[7][8][9][10][11][12]
Synthesizing this specific isomer requires overcoming the inherent regioselectivity of pyrimidines. Direct reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine typically yields the wrong isomer (substitution at C4) due to the higher electrophilicity of the C4 position.
To guarantee the formation of the 2-benzylamino derivative, a de novo cyclization route (Method A) is the gold standard, while direct alkylation (Method B) is a viable alternative if purification capabilities are robust.
Method A: The Guanidine Cyclization Route (Regioselective)
This method builds the pyrimidine ring around the nitrogen substituents, ensuring unambiguous regiochemistry.
Protocol:
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Precursor Synthesis: React Benzylamine with Cyanamide or S-methylisothiourea to form N-benzylguanidine .
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Cyclization: Condense N-benzylguanidine with Ethyl Acetoacetate under basic conditions (NaOEt/EtOH).
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Chlorination: Treat the pyrimidinone with Phosphoryl Chloride (POCl₃) to convert the C=O (tautomeric OH) into the C-Cl bond.
Method B: Direct Alkylation of 2-Amino-4-chloro-6-methylpyrimidine
This method uses a commercially available precursor but carries a risk of ring nitrogen alkylation.
Protocol:
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Starting Material: 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5).
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Reagents: Benzyl bromide (1.05 eq), Sodium Hydride (NaH) or K₂CO₃.
-
Conditions: DMF, 0°C to RT.
-
Purification: Column chromatography is required to separate the desired exocyclic N-alkylated product from endocyclic N-alkylated byproducts.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathways.
Figure 1: Synthetic pathways contrasting the de novo cyclization (Method A) and direct alkylation (Method B).
Experimental Protocols
Protocol: Synthesis via Cyclization (Method A)
Step 1: Synthesis of 2-(benzylamino)-6-methylpyrimidin-4(3H)-one
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
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Reagents: Add Ethanol (anhydrous, 100 mL) and Sodium metal (1.15 g, 50 mmol) to generate sodium ethoxide in situ.
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Addition: Once dissolved, add N-benzylguanidine sulfate (50 mmol). Stir for 15 min.
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Cyclization: Add Ethyl acetoacetate (6.5 g, 50 mmol) dropwise.
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Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (10% MeOH in DCM).
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Workup: Evaporate ethanol under reduced pressure. Dissolve residue in water (50 mL). Neutralize with Acetic Acid to pH ~6 to precipitate the pyrimidinone. Filter, wash with cold water, and dry.
Step 2: Chlorination to N-benzyl-4-chloro-6-methyl-2-pyrimidinamine
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Setup: Place the dried pyrimidinone intermediate (10 mmol) in a 50 mL round-bottom flask.
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Reagent: Add POCl₃ (10 mL, excess). Caution: POCl₃ is corrosive and reacts violently with water.
-
Reaction: Heat to reflux (105 °C) for 2–3 hours. The suspension should become a clear solution.
-
Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.
-
Neutralization: Carefully adjust pH to 8–9 using saturated Na₂CO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (Hexane:EtOAc 8:2) to yield the target chloride.
Applications in Drug Discovery (SAR)
This scaffold is a "privileged structure" in kinase inhibitor design. The 4-chloro group acts as a leaving group for introducing diversity.
Reactivity Profile
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SNAr Displacement: Reacting the 4-Cl with anilines, phenols, or thiols yields 2,4-diaminopyrimidines . This is the core structure of drugs like Imatinib (Gleevec) and Nilotinib , although those specific drugs use different substitution patterns, the chemistry is homologous.
-
Suzuki Coupling: Palladium-catalyzed coupling at C4 introduces aryl or heteroaryl groups, common in CDK and MAPK inhibitors.
Figure 2: Divergent synthesis from the core scaffold to bioactive libraries.
Safety & Handling
-
POCl₃: Highly toxic and corrosive. Reacts explosively with water. All glassware must be dry. Use a fume hood.
-
Chloropyrimidines: Potential skin sensitizers. Avoid contact.
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Storage: Store the 4-chloro compound at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over time.
References
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Regioselectivity in Pyrimidine Synthesis
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Guanidine Cyclization Method
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Compound Data (CAS 25710-11-6)
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Medicinal Chemistry Context
- Title: 2-Aminopyrimidine-based CDK4/6 inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters
-
URL:[Link] (Context for the scaffold's utility).
Sources
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